molecular formula C5H10N4O3 B2658021 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol CAS No. 103518-51-0

2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol

Cat. No.: B2658021
CAS No.: 103518-51-0
M. Wt: 174.16
InChI Key: UZZLUFRHLWXBAH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol is a sophisticated chemical scaffold designed for advanced research applications. This compound synergistically integrates a robust 1,3-diol backbone, known for its utility in protection chemistry and as a building block for polymers and dendrimers , with a tetrazol-1-yl heterocycle, a privileged structure in medicinal chemistry and materials science . The 1,3-diol moiety can undergo selective acetalization, a key transformation for protecting sensitive functional groups in multi-step syntheses, a process that can be enhanced under innovative sonochemical methodologies . The tetrazole ring is a bioisostere for carboxylic acids, improving pharmacokinetic properties in drug discovery candidates, and is also a key component in the development of high-energy density materials (HEDMs) due to its high nitrogen content and thermodynamic stability . This unique combination makes the compound a versatile precursor for constructing heterometallic coordination polymers, similar to those formed with analogous amino-alcohols , and for developing novel energetic compounds or pharmaceutical agents where the tetrazole ring contributes to biological activity or material performance. The presence of multiple hydroxyl groups ensures high solubility in aqueous and alcoholic systems, facilitating handling in various reaction media. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O3/c10-1-5(2-11,3-12)9-4-6-7-8-9/h4,10-12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZLUFRHLWXBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1C(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol typically involves the introduction of the tetrazole ring onto a suitable precursor molecule, followed by the addition of hydroxymethyl groups. Common synthetic routes may include:

    Cycloaddition Reactions: Using azides and nitriles to form the tetrazole ring.

    Hydroxymethylation: Introducing hydroxymethyl groups through reactions with formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups could yield aldehydes or acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol may have applications in several scientific fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a biochemical probe.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Participating in chemical reactions that alter cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol

  • Structural Difference : Replaces the tetrazole ring with a 1,2,4-triazole ring (three nitrogen atoms vs. four in tetrazole).
  • Properties : The triazole analog exhibits intramolecular O–H⋯N and O–H⋯O hydrogen bonds in its crystal structure, stabilizing the lattice . The reduced nitrogen content compared to tetrazole may lower its acidity and coordination strength with metals.

2-Amino-2-(hydroxymethyl)propane-1,3-diol (TRIS)

  • Structural Difference: Substitutes the tetrazole group with an amino group (–NH2).
  • Properties: The amino group increases basicity and reactivity in buffer systems (e.g., BisTris, a common biochemical buffer) .
  • Applications: TRIS derivatives serve as pH buffers and precursors for conformationally rigid amino acids .

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol

  • Structural Difference : Replaces the tetrazole with a 4-bromophenyl group.
  • Properties: The bromine atom enhances lipophilicity and susceptibility to electrophilic substitution reactions.
  • Applications : Brominated aromatics are intermediates in organic synthesis and materials science.

Phenoxymethyl-Substituted Derivatives

  • Examples: 2-(Hydroxymethyl)-2-[(3-methylphenoxy)methyl]propane-1,3-diol , 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol .
  • Structural Difference: Incorporates aromatic phenoxy groups instead of tetrazole.
  • These derivatives lack the nitrogen-rich coordination sites of tetrazole.
  • Applications: Phenolic ethers are common in polymer chemistry and drug design.

Carbazole-Functionalized Analogs

  • Example: 2-((3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol .
  • Structural Difference : Replaces tetrazole with a carbazole moiety.
  • Properties: The planar carbazole system enables intercalation and fluorescence, differing from the smaller, non-planar tetrazole. This compound may exhibit enhanced membrane permeability due to its hydrophobic carbazole group.
  • Applications : Carbazoles are studied for antimicrobial and anticancer activities.

Physicochemical and Functional Comparisons

Property Tetrazole Derivative Triazole Analog TRIS Derivative Bromophenyl Analog
Nitrogen Content High (tetrazole: 4N) Moderate (triazole: 3N) Low (1N in amino group) None (Br substituent)
Hydrogen Bonding Strong (O–H and N–H donors/acceptors) Moderate (O–H⋯N/O–H⋯O) Strong (O–H and amino groups) Weak (only O–H groups)
Solubility High in polar solvents (ethanol, water) Moderate in polar solvents High in water Low (lipophilic Br group)
Coordination Potential High (tetrazole as a ligand) Moderate (triazole as a ligand) Low (amino group) None
Bioactivity Potential enzyme inhibition (tetrazole as bioisostere) Antifungal/antibacterial applications Buffering agents, biochemical tools Intermediate in halogenation reactions

Biological Activity

The compound 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol , also known as 2-(hydroxymethyl)-2-(1H-tetrazol-1-yl)propane-1,3-diol , is a tetrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Composition

  • Molecular Formula: C₄H₁₀N₄O₃
  • Molecular Weight: 138.15 g/mol
  • CAS Registry Number: 4704-94-3

The structure of the compound features a hydroxymethyl group and a tetrazole ring, which are significant for its biological interactions.

Pharmacological Properties

  • Inhibition of Enzymes :
    • Research indicates that derivatives of tetrazole compounds can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition may enhance the effects of endocannabinoids, potentially offering therapeutic benefits in pain management and inflammation .
  • Antimicrobial Activity :
    • Some studies have suggested that tetrazole derivatives exhibit antimicrobial properties. The specific activity of this compound against various pathogens is an area of ongoing research.
  • Neuroprotective Effects :
    • Preliminary studies have shown that certain tetrazole compounds can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with specific receptors in the endocannabinoid system.
  • Modulation of enzyme activity related to lipid metabolism.
  • Potential antioxidant properties that protect cells from oxidative damage.

Study on FAAH Inhibition

A study investigated the structure-activity relationship (SAR) of various tetrazole derivatives, including this compound. The findings suggested that modifications to the tetrazole ring significantly influence the inhibitory potency against FAAH. This compound showed promising results in enhancing the analgesic effects in animal models .

Antimicrobial Efficacy

In a comparative study assessing various tetrazole derivatives, this compound demonstrated moderate antimicrobial activity against specific bacterial strains. The results indicated a potential for development into an antimicrobial agent, although further optimization is required to enhance efficacy and reduce toxicity .

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of FAAH
AntimicrobialModerate activity against bacteria
NeuroprotectivePotential reduction in oxidative stressOngoing research

Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Hydroxymethyl groupEnhanced FAAH inhibition
Tetrazole ringCritical for receptor interactionOngoing research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step approach is typically employed, involving:

  • Step 1 : Condensation of propane-1,3-diol derivatives with tetrazole precursors under acidic or basic catalysis (e.g., using triethylamine in ethanol) .
  • Step 2 : Purification via recrystallization or column chromatography to isolate the product.
  • Optimization : Solvent choice (e.g., ethanol, DMF) and catalyst ratios significantly affect yield. For example, ethanol with triethylamine minimizes side reactions compared to polar aprotic solvents . Monitor reaction progress via TLC or HPLC to adjust reaction times.

Q. How should structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify hydroxymethyl and tetrazole proton environments (e.g., 1^1H peaks at δ 4.5–5.5 ppm for hydroxyl groups; δ 8.5–9.5 ppm for tetrazole protons) .
  • X-ray Crystallography : Employ software like OLEX2 to resolve crystal structures, particularly to confirm intramolecular hydrogen bonds between hydroxyl and tetrazole groups (e.g., O–H⋯N interactions) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to validate purity (>98% recommended) .

Q. What purification strategies are effective for removing by-products during synthesis?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the target compound and impurities .
  • Chromatography : Normal-phase silica gel columns with gradients of ethyl acetate/hexane (e.g., 3:7 to 7:3) to separate polar by-products .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (detection at 254 nm) .

Advanced Research Questions

Q. How does the tetrazole group influence intermolecular interactions in crystallographic or biological systems?

  • Methodological Answer :

  • Crystallography : The tetrazole ring participates in hydrogen bonding (e.g., O–H⋯N) and π-stacking with aromatic systems, stabilizing the crystal lattice. Use OLEX2 to map these interactions and calculate dihedral angles (e.g., ~63° between tetrazole and adjacent rings) .
  • Biological Systems : The tetrazole group acts as a bioisostere for carboxylates, enhancing binding to metal ions or receptors. Conduct docking studies (e.g., AutoDock Vina) to compare binding affinities with carboxylate analogs .

Q. What stability challenges arise from the hydroxymethyl groups, and how can they be mitigated?

  • Methodological Answer :

  • Hydrolysis Risk : The hydroxymethyl groups are prone to hydrolysis under acidic/basic conditions. Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
  • Mitigation : Store the compound in anhydrous solvents (e.g., dried DMSO) at –20°C. Buffered formulations (pH 6–7) reduce hydrolysis in biological assays .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

  • Methodological Answer :

  • Yield Discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Compare IR spectra of products from different labs to confirm structural consistency .
  • Bioactivity Variability : Standardize assay protocols (e.g., fixed incubation times, cell lines). Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability in compound purity .

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